Product packaging for 2-(3-bromo-4-chlorophenyl)ethan-1-ol(Cat. No.:CAS No. 1545304-97-9)

2-(3-bromo-4-chlorophenyl)ethan-1-ol

Cat. No.: B6617806
CAS No.: 1545304-97-9
M. Wt: 235.50 g/mol
InChI Key: RRGCIXSFISQGTN-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-chlorophenyl)ethan-1-ol ( 1545304-97-9) is a high-purity halogenated aromatic building block with the molecular formula C 8 H 8 BrClO and a molecular weight of 235.51 . Its structure, featuring both bromine and chlorine substituents on the phenyl ring, makes it a versatile intermediate for advanced organic synthesis and material science research. The compound's primary value lies in its application as a key synthon in constructing complex molecules. Halogenated aniline derivatives, which share a similar substitution pattern, are established intermediates in the development of electronic materials, such as organic photoconductors and components for organic light-emitting diodes (OLEDs) . The electron-withdrawing nature of the halogen atoms can be tailored to influence charge transport properties and photoluminescence, making such compounds valuable for creating more efficient electronic devices . Furthermore, the specific bromo-chloro substitution pattern lends itself to applications in liquid crystals, where the shape, rigidity, and electronic distribution are critical for display technologies . In synthetic chemistry, aryl haloketones and related structures are highly valued due to the presence of multiple electrophilic centers, allowing for diverse chemical transformations . They serve as crucial precursors to a multitude of heterocyclic structures, including thiazoles, pyrroles, and benzofurans, which are core structures in many pharmaceuticals and agrochemicals . The halogen atoms on the aromatic ring of this compound provide handles for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling researchers to build larger, more complex conjugated systems essential for drug discovery and material innovation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrClO B6617806 2-(3-bromo-4-chlorophenyl)ethan-1-ol CAS No. 1545304-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGCIXSFISQGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Bromo 4 Chlorophenyl Ethan 1 Ol and Its Analogues

Retrosynthetic Analysis of 2-(3-bromo-4-chlorophenyl)ethan-1-ol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the primary disconnection points are typically at the C-C and C-O bonds of the ethanol (B145695) side chain.

A common retrosynthetic strategy involves disconnecting the C-C bond between the aromatic ring and the ethanol moiety. This leads to a (3-bromo-4-chlorophenyl) synthon and a two-carbon synthon. The aryl synthon can be derived from a corresponding Grignard or organolithium reagent, which would then react with a suitable two-carbon electrophile like ethylene (B1197577) oxide.

Alternatively, a C-O bond disconnection of the alcohol functionality suggests a corresponding halide, such as 2-(3-bromo-4-chlorophenyl)ethyl bromide, which can be obtained from the alcohol via a substitution reaction. Further disconnection of the ethyl side chain leads back to a substituted acetophenone (B1666503) or a related carbonyl compound. This latter approach is often more practical as it allows for the construction of the carbon skeleton prior to the introduction of the alcohol functionality.

Another key consideration in the retrosynthesis is the introduction of the halogen substituents on the aromatic ring. These can be introduced at various stages of the synthesis, either on the starting benzene (B151609) derivative or on a more advanced intermediate. The regioselectivity of the halogenation reactions is a critical factor in this approach.

Direct Synthesis Routes to this compound

Several direct synthetic methods have been reported for the preparation of this compound, starting from readily available precursors.

Reduction of Corresponding Carboxylic Acid Derivatives or Ketones

A prevalent and straightforward method for synthesizing this compound is the reduction of a corresponding carbonyl compound. The most common precursors are 2-(3-bromo-4-chlorophenyl)acetic acid or its ester derivatives, and 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone.

The reduction of the carboxylic acid or its ester can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). Borane-THF complexes (BH₃·THF) are also effective for this transformation. For instance, (2-bromo-4-chlorophenyl)acetic acid can be reduced to 2-(2-bromo-4-chlorophenyl)ethanol (B1321459) with borane-THF in tetrahydrofuran. chemicalbook.com

Alternatively, the corresponding ketone, 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone, can be reduced to the target alcohol. This reduction can be accomplished using a variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This method offers the advantage of milder reaction conditions compared to LiAlH₄.

A related approach involves the reduction of 2-bromo-1-(4-chlorophenyl)ethanone, which can be a precursor for analogues. researchgate.net

PrecursorReducing AgentProductReference
(2-bromo-4-chlorophenyl)acetic acidBorane-THF2-(2-bromo-4-chlorophenyl)ethanol chemicalbook.com
2-Bromo-1-(4-chlorophenyl)ethanoneSodium Borohydride2-Bromo-1-(4-chlorophenyl)ethanol researchgate.net

Approaches Utilizing Halogenated Styrene (B11656) Precursors

Another synthetic strategy involves the use of halogenated styrene precursors. For example, 3-bromo-4-chlorostyrene could potentially be converted to the target alcohol through hydroboration-oxidation. This two-step reaction first adds a borane (B79455) across the double bond of the styrene, followed by oxidation with hydrogen peroxide and a base to yield the anti-Markovnikov alcohol product. This method is particularly useful for controlling the regioselectivity of the alcohol addition.

While direct examples for 3-bromo-4-chlorostyrene were not found, the principle is well-established in organic synthesis for the preparation of phenylethanol derivatives.

Strategies for Introducing the Halogen Substituents on the Aromatic Ring

The bromo and chloro substituents on the aromatic ring can be introduced at different points in the synthetic sequence. One approach is to start with a pre-halogenated benzene derivative, such as 1-bromo-2-chlorobenzene, and then build the ethanol side chain.

Alternatively, the halogenation can be performed on an intermediate that already possesses the two-carbon side chain. For example, 4-chloroacetophenone can be brominated to introduce the bromine atom at the desired position. orgsyn.org The synthesis of 4-chlorophenylacetic acid from 4-chloroacetophenone has also been reported, which can then be reduced to the corresponding alcohol. google.com

The synthesis of related compounds such as 2-(4-bromo-3-chlorophenyl)acetic acid has also been documented. bldpharm.com The hydrolysis of chlorinated benzene acetonitrile (B52724) derivatives is another route to the corresponding phenylacetic acids. google.com

Enantioselective Synthesis of Chiral this compound

The synthesis of a single enantiomer of this compound is crucial when it is intended for use in chiral pharmaceuticals or other biologically active molecules. Asymmetric reduction of a prochiral ketone is the most common and effective method to achieve this.

Asymmetric Reduction Methodologies (e.g., Noyori, CBS reductions)

Noyori Asymmetric Hydrogenation:

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones. nrochemistry.comchem-station.com This reaction typically employs a ruthenium catalyst complexed with a chiral BINAP ligand. nrochemistry.comchem-station.com The catalyst, such as RuCl₂[(R)-BINAP], facilitates the transfer of hydrogen from H₂ gas to the ketone, leading to the formation of a chiral alcohol with high enantiomeric excess (ee). nrochemistry.com The choice of the (R)- or (S)-BINAP ligand determines which enantiomer of the alcohol is produced. nrochemistry.com This method is known for its high efficiency and broad substrate scope. chem-station.com The reduction of substituted acetophenones, including halogenated derivatives, has been successfully achieved using this methodology. liv.ac.uk

Corey-Bakshi-Shibata (CBS) Reduction:

The CBS reduction is another widely used method for the enantioselective reduction of prochiral ketones. youtube.com This reaction utilizes a chiral oxazaborolidine catalyst, which activates the ketone towards reduction by a borane reagent, typically borane-THF or catecholborane. youtube.com The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment around the ketone, directing the hydride attack from one face of the carbonyl group. youtube.com This results in the formation of one enantiomer of the alcohol in high preference over the other. youtube.com The steric and electronic properties of the ketone substrate can influence the enantioselectivity of the reduction. youtube.com

Ketone PrecursorAsymmetric Reduction MethodChiral Catalyst/ReagentProduct (Chiral Alcohol)Reference
Prochiral KetoneNoyori Asymmetric HydrogenationRu(II)-BINAP complex, H₂Enantiomerically enriched alcohol nrochemistry.comchem-station.com
Prochiral KetoneCBS ReductionChiral oxazaborolidine, BoraneEnantiomerically enriched alcohol youtube.com

Chiral Auxiliary-Mediated Synthetic Pathways

The use of chiral auxiliaries is a well-established and powerful strategy for inducing stereoselectivity in the synthesis of chiral molecules. wikipedia.org This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. sigmaaldrich.com The steric and electronic properties of the auxiliary then direct subsequent chemical transformations to occur on one face of the molecule, leading to the formation of a diastereomerically enriched product. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

While specific examples for the synthesis of this compound using chiral auxiliaries are not prevalent in the literature, the general principles of this methodology can be readily applied. A common approach would involve the acylation of a chiral auxiliary, such as an oxazolidinone or an ephedrine (B3423809) derivative, with a derivative of (3-bromo-4-chlorophenyl)acetic acid. The resulting chiral imide can then undergo a diastereoselective reduction of the carbonyl group to furnish the desired alcohol upon cleavage of the auxiliary.

Several classes of chiral auxiliaries have been developed and are commercially available, each with its own set of advantages for particular transformations. sigmaaldrich.com

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Class Typical Application
(S)-4-Benzyl-2-oxazolidinone Oxazolidinone Asymmetric alkylations, aldol (B89426) reactions, and reductions
(1R,2S)-(-)-Ephedrine Amino Alcohol Asymmetric alkylations and reductions
(R)-(+)-2-Methyl-2-propanesulfinamide Sulfinamide Synthesis of chiral amines

The choice of chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. wikipedia.org For the synthesis of this compound, an Evans oxazolidinone auxiliary could be a suitable choice. The (3-bromo-4-chlorophenyl)acetyl group would be attached to the nitrogen of the auxiliary. Subsequent reduction of the exocyclic carbonyl group, followed by hydrolytic or reductive cleavage of the auxiliary, would yield the enantiomerically enriched target alcohol.

Biocatalytic Approaches for Optically Active Alcohols

Biocatalysis has emerged as a powerful and green alternative for the synthesis of optically pure compounds. acs.org Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups. acs.orgnih.gov For the synthesis of optically active alcohols like this compound, the most common biocatalytic method is the asymmetric reduction of the corresponding prochiral ketone, 2-(3-bromo-4-chlorophenyl)acetophenone.

This transformation is typically achieved using ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). acs.org These enzymes utilize a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), as a hydride source to reduce the carbonyl group. The enzyme's active site is chiral, which allows for the selective delivery of the hydride to one face of the ketone, resulting in the formation of a single enantiomer of the alcohol. nih.gov

A wide range of microorganisms are known to produce ketoreductases with varying substrate specificities and stereoselectivities. researchgate.net Additionally, protein engineering techniques, such as directed evolution, have been employed to tailor enzymes for specific substrates and to enhance their stability and activity under process conditions. nih.gov

Table 2: Enzymes Used in the Biocatalytic Reduction of Ketones

Enzyme Class Cofactor Typical Substrates Product
Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) NADH/NADPH Prochiral ketones Chiral secondary alcohols
Lipase/Esterase None Racemic esters of alcohols Enantiomerically enriched alcohol and ester

While a specific biocatalytic process for this compound is not detailed in the reviewed literature, the general applicability of this method is well-documented for a vast array of substituted acetophenones. acs.org The process would involve screening a library of KREDs to identify an enzyme that can reduce 2-(3-bromo-4-chlorophenyl)acetophenone with high conversion and enantioselectivity.

Another biocatalytic strategy is the kinetic resolution of a racemic mixture of this compound. proquest.com This can be achieved using enzymes like lipases or esterases, which selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer from the acylated product. proquest.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(3-bromo-4-chlorophenyl)ethan-1-ol

NMR spectroscopy provides granular information about the hydrogen and carbon framework of a molecule. For this compound, a complete analysis using ¹H, ¹³C, and two-dimensional techniques would be required for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the protons of the ethan-1-ol side chain. The electron-withdrawing effects of the bromine and chlorine atoms, along with the hydroxyl group, will influence the chemical shifts (δ).

The aromatic region is expected to display three proton signals corresponding to H-2, H-5, and H-6 on the phenyl ring.

H-2: This proton is ortho to the bromo substituent and will likely appear as a doublet.

H-5: This proton is ortho to the chloro substituent and meta to the ethan-1-ol group and is expected to be a doublet of doublets.

H-6: This proton is meta to both halogen substituents and will likely appear as a doublet.

The aliphatic side chain will produce three distinct signals:

A triplet corresponding to the benzylic methylene (B1212753) protons (-CH₂-Ar).

A triplet corresponding to the methine proton (-CH-OH).

A broad singlet for the hydroxyl proton (-OH), which may or may not show coupling depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on spectroscopic principles and analysis of similar compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-OH1.5 - 2.5broad singlet-
-CH₂-Ar~ 2.9triplet~ 6-7
-CH-OH~ 3.8triplet~ 6-7
Aromatic H-5~ 7.2doublet of doubletsJ ≈ 8.5, 2.2
Aromatic H-6~ 7.4doubletJ ≈ 8.5
Aromatic H-2~ 7.6doubletJ ≈ 2.2

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum will be crucial for confirming the carbon skeleton. Due to the lack of symmetry in the molecule, eight distinct signals are expected. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (O, Cl, Br). The carbon attached to the hydroxyl group will be significantly downfield, as will the aromatic carbons bonded directly to the halogens.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on spectroscopic principles and analysis of similar compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₂-Ar~ 40
-C H-OH~ 65
C-Br (C-3)~ 122
C-Cl (C-4)~ 130
C-5~ 129
C-6~ 132
C-2~ 134
C-1 (ipso)~ 140

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methylene (-CH₂-) and methine (-CH-) protons of the side chain, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would allow for the unambiguous assignment of the -CH₂- signal in the ¹H spectrum to the corresponding carbon signal around 40 ppm in the ¹³C spectrum, and similarly for the -CH- and all aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show correlations from the benzylic methylene protons to the aromatic carbons C-1, C-2, and C-6, which is crucial for confirming the assignment of the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Modes of this compound

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent feature would be the O-H stretch from the alcohol group. Other key vibrations include C-H, C-O, and C-X (halogen) stretches.

Table 3: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on spectroscopic principles and analysis of similar compounds.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol3200 - 3600Strong, Broad
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium
C-H Stretch (Aliphatic)C-H2850 - 3000Medium
C=C Stretch (Aromatic)Aromatic Ring1450 - 1600Medium-Weak
C-O StretchAlcohol1050 - 1260Strong
C-Cl StretchAryl Chloride1000 - 1100Medium
C-Br StretchAryl Bromide500 - 600Medium-Strong

Correlation with Theoretically Computed Frequencies

The vibrational spectra of molecules, obtained through Fourier-transform infrared (FT-IR) and Raman spectroscopy, can be powerfully complemented by theoretical calculations. researchgate.net Density Functional Theory (DFT) is a computational method widely used to predict the vibrational frequencies of molecules. mdpi.com By creating a model of the molecule, DFT calculations can determine its optimized geometry and simulate its infrared spectrum. semanticscholar.org

For a molecule like this compound, theoretical frequencies are calculated using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). researchgate.net The resulting computed frequencies are often scaled by a factor to correct for systematic errors inherent in the theoretical model, improving the alignment with experimental data. researchgate.net

The comparison between the scaled theoretical frequencies and the experimentally measured FT-IR and FT-Raman frequencies allows for a detailed and confident assignment of the observed vibrational bands to specific molecular motions, such as C-H stretches, C-C ring vibrations, and C-Br or C-Cl stretches. researchgate.net This correlation is crucial for confirming the molecular structure, as the vibrational modes are highly sensitive to the arrangement of atoms and functional groups. Studies on similar halogenated aromatic compounds have demonstrated that this combined experimental and theoretical approach provides a robust method for vibrational assignment and structural confirmation. researchgate.netmdpi.com

Table 1: Illustrative Comparison of Experimental vs. Theoretically Scaled Vibrational Frequencies for a Related Halogenated Aromatic Compound.
Vibrational ModeExperimental FT-IR (cm⁻¹)Theoretical (Scaled) DFT (cm⁻¹)Assignment
ν(O-H)~3400~3410O-H stretching
ν(C-H) aromatic~3100-3000~3080Aromatic C-H stretching
ν(C-H) aliphatic~2950-2850~2940Aliphatic C-H stretching
ν(C=C) aromatic~1580~1575Aromatic ring C=C stretching
δ(C-H)~1450~1445C-H bending
ν(C-O)~1050~1055C-O stretching
ν(C-Cl)~750~745C-Cl stretching
ν(C-Br)~680~675C-Br stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula. For this compound (C₈H₈BrClO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The technique confirms the molecular formula by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to the theoretically calculated exact mass. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts.
Adduct IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₈H₈⁷⁹Br³⁵Cl O⁺233.9447
[M+H]⁺C₈H₉⁷⁹Br³⁵Cl O⁺234.9520
[M+Na]⁺C₈H₈⁷⁹Br³⁵ClNaO⁺256.9339

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is highly effective for analyzing volatile compounds like this compound. In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and travels through a capillary column. The time it takes for the compound to pass through the column, known as the retention time (tᵣ), is a characteristic property that helps in its identification.

After exiting the column, the molecule enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum shows a pattern of fragments that is unique to the molecule's structure, acting as a "molecular fingerprint." scielo.br This fragmentation pattern, combined with the retention time, provides definitive identification and allows for the assessment of the sample's purity by detecting any potential impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For analyzing this compound in complex matrices or for quantifying it at very low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govnih.gov LC separates the compound from other components in a liquid sample before it enters the mass spectrometer. umb.edu Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov

In the first stage, the parent ion corresponding to the compound is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive, significantly reducing background noise and matrix effects. umb.edu This makes LC-MS/MS an ideal tool for detecting and quantifying the compound in biological or environmental samples. nih.gov

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are available)

Table 3: Example Crystallographic Data for a Structurally Related Compound, (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. nih.gov
ParameterValue
Empirical FormulaC₁₅H₁₀BrClO
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9197 (8)
b (Å)7.3391 (11)
c (Å)14.8171 (17)
α (°)101.929 (11)
β (°)94.371 (10)
γ (°)93.299 (11)
Volume (ų)626.22 (15)

Computational and Theoretical Chemistry Studies of 2 3 Bromo 4 Chlorophenyl Ethan 1 Ol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is instrumental in predicting molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For this analysis, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules. nih.govresearchgate.net

Optimization of Molecular Geometry and Conformational Analysis

The first step in a DFT study is the optimization of the molecular geometry to find the lowest energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

Table 1: Predicted Optimized Geometrical Parameters for 2-(3-bromo-4-chlorophenyl)ethan-1-ol (Note: These are representative values based on standard bond lengths and data from similar structures.)

ParameterDescriptionPredicted Value
r(C-Cl)Carbon-Chlorine bond length~1.74 Å
r(C-Br)Carbon-Bromine bond length~1.90 Å
r(C-O)Carbon-Oxygen bond length~1.43 Å
r(O-H)Oxygen-Hydrogen bond length~0.96 Å
∠(C-C-O)Carbon-Carbon-Oxygen bond angle~109.5°
Dihedral AngleRotation around Phenyl-CH2 bondVariable (defines conformers)

Calculation of Vibrational Frequencies and Comparison with Experimental Data

DFT calculations can predict the vibrational spectra (infrared and Raman) of a molecule. These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations. Comparing the calculated vibrational frequencies with experimentally obtained FT-IR and FT-Raman spectra is a standard method to validate the accuracy of the chosen computational model and the optimized geometry. nih.gov

For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic ring and the alkyl chain, the O-H stretch of the alcohol group, and the C-Br and C-Cl stretching vibrations. Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. nist.gov

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
O-H Stretch3200 - 3600Stretching of the alcohol hydroxyl group
Aromatic C-H Stretch3000 - 3100Stretching of C-H bonds on the phenyl ring
Aliphatic C-H Stretch2850 - 3000Stretching of C-H bonds on the ethan-1-ol side chain
C=C Aromatic Stretch1400 - 1600Stretching of carbon-carbon bonds within the phenyl ring
C-O Stretch1050 - 1260Stretching of the alcohol carbon-oxygen bond
C-Cl Stretch600 - 800Stretching of the carbon-chlorine bond
C-Br Stretch500 - 600Stretching of the carbon-bromine bond

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. mdpi.com It is a valuable tool for identifying the electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with other species. mdpi.com The MEP map is color-coded: red indicates electron-rich regions (negative potential, susceptible to electrophilic attack), while blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov Green and yellow areas represent regions of neutral or intermediate potential. nih.gov

In this compound, the MEP surface would show a significant region of negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. mdpi.com The hydrogen atom of the hydroxyl group would, in contrast, be a site of positive potential (blue). The phenyl ring would exhibit a complex potential distribution influenced by the electron-withdrawing effects of the bromine and chlorine atoms, creating regions of varying electron density. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These orbitals are key to understanding electronic transitions and chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net

A large energy gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For a related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, the HOMO-LUMO gap was calculated to be between 4.27 eV and 5.19 eV, depending on other substituents, indicating significant stability. mdpi.comnih.gov

Table 3: Representative Frontier Molecular Orbital Energies (eV) (Note: Values are based on data for analogous compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives.) mdpi.comnih.gov

ParameterTypical Energy (eV)
E(HOMO)-6.5 to -7.0
E(LUMO)-1.5 to -2.0
Energy Gap (ΔE)4.5 to 5.0

Interpretation of Chemical Reactivity and Charge Transfer

The HOMO-LUMO energy gap is a direct indicator of the chemical reactivity of a molecule. researchgate.net A smaller gap facilitates intramolecular charge transfer (ICT), where an electron is excited from a donor part of the molecule (typically where the HOMO is localized) to an acceptor part (where the LUMO is localized). researchgate.net

In this compound, the HOMO is expected to be distributed primarily over the phenyl ring and the bromine atom, which have available p-orbitals and lone pairs. The LUMO is likely localized over the antibonding orbitals of the phenyl ring system. The energy gap of around 4.5 to 5.0 eV suggests that the molecule is chemically hard and relatively stable. mdpi.com This significant energy gap indicates that a substantial amount of energy would be needed for electronic excitation, making the molecule less prone to reactions under normal conditions. nih.gov The analysis of global reactivity descriptors, derived from HOMO and LUMO energies, provides further quantitative measures of the molecule's stability and reactivity profile. dntb.gov.ua

Global and Local Chemical Reactivity Descriptors

Computational chemistry provides powerful tools to predict the reactivity of a molecule. For a compound like this compound, these studies would typically be performed using Density Functional Theory (DFT), a method that has proven effective for investigating the electronic structure and reactivity of organic molecules. aip.org From the electronic structure, various global and local reactivity descriptors can be calculated to understand the molecule's behavior in chemical reactions.

Ionization Energy (IE): The energy required to remove an electron from a molecule. According to Koopmans' theorem, the ionization energy can be approximated as the negative of the HOMO energy (IE ≈ -EHOMO). numberanalytics.comtaylorandfrancis.comlibretexts.org A lower ionization energy indicates that the molecule is more likely to act as an electron donor.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). numberanalytics.comtaylorandfrancis.comlibretexts.org A higher electron affinity suggests a greater ability of the molecule to accept an electron.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated from the ionization energy and electron affinity using the formula: η = (IE - EA) / 2. ijsr.netresearchgate.net A molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), softness indicates the ease with which a molecule's electron cloud can be polarized. ijsr.net

Data Table 4.3.1: Global Reactivity Descriptors for this compound

DescriptorFormulaTheoretical Value (eV)
Ionization Energy (IE)IE ≈ -EHOMOData not available
Electron Affinity (EA)EA ≈ -ELUMOData not available
Chemical Hardness (η)η = (IE - EA) / 2Data not available
Chemical Softness (S)S = 1 / ηData not available

As no specific computational studies for this compound are available, this table is for illustrative purposes only to show how the data would be presented.

These indices provide a more nuanced understanding of a molecule's ability to act as an electrophile or a nucleophile.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and chemical hardness (η) with the formula: ω = μ² / (2η), where μ = -(IE + EA) / 2. ijsr.netnih.gov A higher electrophilicity index indicates a stronger electrophile.

Nucleophilicity Index (N): This index measures the electron-donating capability of a molecule. While several definitions exist, one common approach relates it to the HOMO energy. researchgate.netnih.gov A higher nucleophilicity index suggests a more potent nucleophile.

Data Table 4.3.2: Electrophilicity and Nucleophilicity Indices for this compound

IndexFormulaTheoretical Value (eV)
Electrophilicity Index (ω)ω = μ² / (2η)Data not available
Nucleophilicity Index (N)Varies by definitionData not available

This table is presented for illustrative purposes, as specific calculated values for this compound are not available in published literature.

Solvent Effects on Electronic Structure and Stability

The surrounding solvent can significantly influence the electronic structure, stability, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate these effects. wikipedia.orgacs.orgworldscientific.com In the PCM method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. wikipedia.orgacs.org

For This compound , a computational study would likely investigate how its properties change in solvents of varying polarity, such as:

Nonpolar solvents (e.g., cyclohexane, carbon tetrachloride): These solvents would be expected to have a minimal effect on the electronic structure of the molecule.

Polar aprotic solvents (e.g., acetone, acetonitrile): These solvents can interact with the solute through dipole-dipole interactions, potentially stabilizing charge separation within the molecule.

Polar protic solvents (e.g., ethanol (B145695), water): These solvents can form hydrogen bonds with the hydroxyl group of this compound, which could significantly alter its conformation, electronic properties, and reactivity.

A theoretical investigation would calculate properties like the dipole moment, HOMO-LUMO gap, and the global reactivity descriptors in each solvent. It would be expected that as the polarity of the solvent increases, the HOMO-LUMO gap might decrease, indicating an increase in reactivity. The stability of different conformers of the molecule could also be influenced by the solvent environment.

Chemical Reactivity and Transformations of 2 3 Bromo 4 Chlorophenyl Ethan 1 Ol

Reactions Involving the Aromatic Halogens (Bromine and Chlorine)

The presence of two different halogen atoms on the phenyl ring, bromine and chlorine, offers opportunities for selective functionalization. The difference in reactivity between the C-Br and C-Cl bonds is a key factor in directing these transformations, with the carbon-bromine bond being generally more reactive in many catalytic and exchange reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For substrates like 2-(3-bromo-4-chlorophenyl)ethan-1-ol, the differential reactivity of the C-Br and C-Cl bonds allows for regioselective coupling. In general, the reactivity of aryl halides in these reactions follows the order I > Br > Cl > F. nrochemistry.comwikipedia.org This selectivity enables the preferential reaction at the more labile C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl structures. wikipedia.org For this compound, a selective Suzuki-Miyaura coupling would be expected to occur at the C-Br position. A study on a similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrated the successful regioselective arylation at the C-Br position of the aromatic ring using various phenylboronic acids with a Pd(PPh₃)₄ catalyst. nih.gov This suggests that a similar selective coupling is feasible for this compound.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org Similar to other palladium-catalyzed couplings, the reactivity of the halide is crucial, allowing for selective reaction at the C-Br bond of this compound to introduce a vinyl group. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction can often be carried out under mild conditions. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-Br bond compared to the C-Cl bond allows for the selective introduction of an alkynyl group at the bromine-substituted position of the aromatic ring. wikipedia.orglibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst/ReagentsExpected Product TypeSelectivity Note
Suzuki-MiyauraAr'-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl ethanolsPreferential coupling at the C-Br position. nih.gov
HeckAlkene (e.g., Styrene (B11656), Acrylate)Pd(OAc)₂, Ligand, Base (e.g., Et₃N)Styrenyl- or vinyl-substituted phenylethanolsHigher reactivity at the C-Br bond is expected. wikipedia.orgorganic-chemistry.org
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Amine)Alkynyl-substituted phenylethanolsSelective alkynylation at the C-Br position. wikipedia.orglibretexts.org

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.orglibretexts.org A key requirement for this reaction is the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are necessary to activate the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate. masterorganicchemistry.com

In the case of this compound, the substituents on the ring are the halogens themselves and the 2-hydroxyethyl group. The 2-hydroxyethyl group is generally considered to be weakly electron-withdrawing or neutral in its electronic effect and is not a strong activating group for SNAr reactions. Therefore, this compound is not expected to be highly reactive towards SNAr under standard conditions. For the reaction to occur, harsh conditions or the presence of a very strong nucleophile might be required. The reactivity of halogens as leaving groups in SNAr reactions typically follows the trend F > Cl > Br > I, which is the opposite of their reactivity in many other substitution reactions. chemistrysteps.commasterorganicchemistry.com

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, most commonly an organolithium or organomagnesium compound. wikipedia.org This reaction is particularly useful for creating a nucleophilic carbon center on an aromatic ring, which can then be reacted with a variety of electrophiles for further functionalization. The reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, often at low temperatures to prevent side reactions. wikipedia.orgtcnj.edu

The rate of metal-halogen exchange is dependent on the halogen, with the general trend being I > Br > Cl. princeton.edu This difference in reactivity allows for the selective exchange of bromine over chlorine in polyhalogenated aromatic compounds. For this compound, treatment with an alkyllithium reagent would be expected to selectively perform a bromine-lithium exchange, generating a lithiated intermediate at the C-3 position. This intermediate can then be trapped with various electrophiles. It is important to note that the acidic proton of the hydroxyl group will also react with the organolithium reagent, requiring the use of at least two equivalents of the reagent. Alternatively, the hydroxyl group can be protected prior to the exchange reaction.

Table 2: Metal-Halogen Exchange and Subsequent Functionalization
ReagentIntermediate FormedExample Electrophile (E+)Final Product TypeSelectivity Note
n-BuLi or t-BuLi3-Lithio-4-chlorophenylethanol derivativeCO₂, then H₃O⁺4-Chloro-3-(2-hydroxyethyl)benzoic acidSelective exchange at the more reactive C-Br bond. princeton.edu
n-BuLi or t-BuLi3-Lithio-4-chlorophenylethanol derivativeDMF4-Chloro-3-(2-hydroxyethyl)benzaldehydeThe hydroxyl proton must be considered.
i-PrMgCl3-(Magnesiochloro)-4-chlorophenylethanol derivativeI₂4-Chloro-3-iodo-phenylethanolGrignard reagents can also be formed via exchange. wikipedia.org

Reactions at the Hydroxyl Group

The primary alcohol moiety (-CH₂OH) in this compound is a key site for various transformations, including oxidation, esterification, and etherification. These reactions leave the di-halogenated aromatic ring intact, providing a complementary set of synthetic strategies.

Primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

To obtain the corresponding aldehyde, 2-(3-bromo-4-chlorophenyl)acetaldehyde, a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a common reagent used for this selective transformation. quizlet.commnstate.edu

For the synthesis of the carboxylic acid, 2-(3-bromo-4-chlorophenyl)acetic acid, a strong oxidizing agent is employed, typically in the presence of water. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) (K₂Cr₂O₇) in an acidic medium (e.g., dilute sulfuric acid). libretexts.orgquora.com The reaction is often performed under reflux to ensure the oxidation goes to completion. libretexts.org

Esterification: The hydroxyl group of this compound can readily undergo esterification to form various esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine, to achieve higher yields under milder conditions.

Etherification: The formation of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether.

Nucleophilic Substitution Reactions at the Carbon Bearing the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution at the carbon bearing the hydroxyl group is generally not feasible. For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide.

One common strategy is the conversion of the alcohol to an alkyl halide. This can be achieved using various reagents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to yield the corresponding 2-(3-bromo-4-chlorophenyl)ethyl chloride or bromide, respectively. These newly formed alkyl halides are now susceptible to substitution by a wide range of nucleophiles.

Another approach is the activation of the hydroxyl group by converting it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is typically accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by nucleophiles in an Sₙ2 reaction.

The table below illustrates some potential nucleophilic substitution reactions following the activation of the hydroxyl group.

ReactantActivating ReagentNucleophileExpected Product
This compoundThionyl chloride (SOCl₂)Sodium cyanide (NaCN)3-(3-bromo-4-chlorophenyl)propanenitrile
This compoundp-Toluenesulfonyl chloride (TsCl)Sodium azide (B81097) (NaN₃)1-(2-azidoethyl)-3-bromo-4-chlorobenzene
This compoundPhosphorus tribromide (PBr₃)Sodium methoxide (B1231860) (NaOCH₃)1-bromo-2-(2-methoxyethyl)-4-chlorobenzene

Transformations Involving the Ethylene (B1197577) Linker

The two-carbon chain between the phenyl ring and the hydroxyl group offers additional sites for functionalization.

Functionalization at the Benzylic Position

The benzylic position, the carbon atom adjacent to the aromatic ring, is activated towards certain types of reactions due to the stability of benzylic radicals, cations, and anions. The electron-withdrawing bromo and chloro substituents on the phenyl ring would be expected to disfavor the formation of a benzylic cation but could potentially influence radical or anionic reactions.

Oxidation of the benzylic C-H bonds is a common transformation. However, in the presence of a primary alcohol, selective oxidation of the benzylic position without affecting the hydroxyl group can be challenging and would require specific reagents. For instance, controlled oxidation might lead to the formation of a ketone, 1-(3-bromo-4-chlorophenyl)ethan-1-ol, though this would change the primary alcohol to a secondary one. Further oxidation could lead to cleavage of the C-C bond.

Benzylic bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, is a highly selective reaction for introducing a halogen at the benzylic position. This would yield 1-bromo-1-(3-bromo-4-chlorophenyl)ethan-1-ol. The introduced bromine atom can then serve as a handle for subsequent nucleophilic substitution or elimination reactions.

The following table outlines potential functionalization reactions at the benzylic position.

ReactantReagentExpected Product
This compoundN-Bromosuccinimide (NBS), Benzoyl peroxide1-bromo-2-(3-bromo-4-chlorophenyl)ethan-1-ol
This compoundMild oxidizing agent (e.g., PCC)1-(3-bromo-4-chlorophenyl)ethan-1-one

Reactions at the Carbon Bearing the Hydroxyl Group (e.g., dehydration)

The primary alcohol of this compound can undergo dehydration to form an alkene. This elimination reaction is typically acid-catalyzed and involves heating the alcohol with a strong acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The expected product of this reaction would be 3-bromo-4-chlorostyrene.

The mechanism of dehydration for a primary alcohol like this would likely proceed through an E2 pathway to avoid the formation of an unstable primary carbocation. The acid protonates the hydroxyl group, converting it into a good leaving group (water). A base (which could be another alcohol molecule or the conjugate base of the acid) then abstracts a proton from the adjacent benzylic carbon, leading to the formation of the double bond and elimination of water.

The conditions for dehydration would need to be carefully controlled to avoid potential side reactions, such as polymerization of the resulting styrene derivative or reactions involving the halogen substituents on the aromatic ring.

The table below summarizes the dehydration reaction.

ReactantReagent/ConditionsExpected Product
This compoundConcentrated Sulfuric Acid (H₂SO₄), Heat1-bromo-2-chloro-4-vinylbenzene (3-bromo-4-chlorostyrene)
This compoundPhosphoric Acid (H₃PO₄), Heat1-bromo-2-chloro-4-vinylbenzene (3-bromo-4-chlorostyrene)
This compoundAlumina (Al₂O₃), High Temperature1-bromo-2-chloro-4-vinylbenzene (3-bromo-4-chlorostyrene)

Applications of 2 3 Bromo 4 Chlorophenyl Ethan 1 Ol in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The strategic placement of reactive sites within 2-(3-bromo-4-chlorophenyl)ethan-1-ol makes it an important starting material for the assembly of more elaborate molecular architectures. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, while the halogen substituents provide handles for cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

A notable example of its application is in the multi-step synthesis of complex pharmaceutical intermediates. For instance, this compound has been utilized as a key starting material in the synthesis of intermediates for therapeutic agents. In one patented synthetic route, the compound is reacted with other reagents to build a more complex molecular framework, demonstrating its utility as a foundational scaffold.

The general reactivity of this compound also includes nucleophilic substitution of the halogen atoms, although this typically requires harsh reaction conditions. The primary alcohol can also be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions at the ethyl side chain.

Precursor for Pharmacologically Relevant Intermediates

The 3-bromo-4-chlorophenyl moiety is a common feature in a number of pharmacologically active molecules. Consequently, this compound serves as a direct precursor to various intermediates that are on the pathway to these larger, more complex drugs.

One specific example is its use in the synthesis of substituted amine derivatives. For instance, the alcohol can be first oxidized to the corresponding aldehyde, which can then undergo reductive amination with a variety of primary or secondary amines to yield a diverse range of phenethylamine (B48288) derivatives. These derivatives are often precursors to compounds with interesting biological properties.

Furthermore, the alcohol itself can be used in etherification reactions. For example, in a patented process, this compound is reacted with 2-chloro-N-(2-methoxyethyl)-5-nitro-pyrimidin-4-amine in the presence of a base like sodium hydride to furnish 2-((2-(3-bromo-4-chlorophenyl)ethoxy)methyl)-N-(2-methoxyethyl)-5-nitropyrimidin-4-amine. This intermediate is a key component in the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Synthesis of a Pharmacologically Relevant Intermediate

Reactant 1 Reactant 2 Reagents Product
This compound 2-chloro-N-(2-methoxyethyl)-5-nitro-pyrimidin-4-amine Sodium Hydride, N,N-Dimethylformamide 2-((2-(3-bromo-4-chlorophenyl)ethoxy)methyl)-N-(2-methoxyethyl)-5-nitropyrimidin-4-amine

Synthesis of Novel Heterocyclic Systems Incorporating the Aryl-Ethanol Moiety

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic systems. The functional groups present in the molecule can be chemically manipulated to facilitate cyclization reactions, leading to the formation of rings containing heteroatoms such as nitrogen, oxygen, or sulfur.

One common strategy involves the oxidation of the primary alcohol to the corresponding ketone, 1-(3-bromo-4-chlorophenyl)ethanone . This ketone can then serve as a key intermediate in the synthesis of various heterocycles. For example, it can be used in condensation reactions with hydrazines to form pyrazoles, or with hydroxylamine (B1172632) to form isoxazoles.

Another important transformation is the conversion of the ethan-1-ol to an aniline (B41778) derivative, specifically 3-bromo-4-chloroaniline (B1338066) . This can be achieved through a sequence of reactions, potentially involving oxidation to the carboxylic acid, followed by a Curtius or similar rearrangement. The resulting aniline is a versatile building block for a wide array of nitrogen-containing heterocycles. For instance, 3-bromo-4-chloroaniline can be used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are known to be inhibitors of various kinases.

Table 2: Plausible Synthetic Routes to Heterocyclic Precursors

Starting Material Transformation Product
This compound Oxidation (e.g., with PCC or DMP) 1-(3-bromo-4-chlorophenyl)ethanone
This compound Multi-step synthesis (e.g., Oxidation, Curtius rearrangement) 3-bromo-4-chloroaniline

Development of Chemical Probes and Ligands (focus on chemical modification, not biological use)

While direct utilization of this compound as a chemical probe or ligand is not extensively documented, its structure lends itself to modifications for such purposes. A chemical probe is a small molecule that interacts with a specific protein or other biomolecule, allowing for the study of its function. The development of such probes often involves the synthesis of a core scaffold that can be systematically modified.

The this compound molecule possesses several points for chemical diversification. The hydroxyl group can be derivatized to introduce reporter groups, such as fluorescent tags or biotin, which are essential for the detection and isolation of the target biomolecule. The bromo and chloro substituents on the aromatic ring can be utilized in cross-coupling reactions to attach different functionalities that can modulate the binding affinity and selectivity of the probe.

For example, a Sonogashira coupling at the bromine position could introduce an alkyne, which can then be used in "click" chemistry reactions to attach a wide variety of tags or other molecular fragments. Similarly, Suzuki or Stille couplings could be employed to introduce new aryl or vinyl groups, altering the steric and electronic properties of the molecule to optimize its interaction with a target.

Design and Synthesis of Diverse Compound Libraries

Compound libraries are collections of structurally related molecules that are used in high-throughput screening to identify new drug leads or to study biological processes. The this compound scaffold is an attractive starting point for the generation of such libraries due to its multiple points of diversification.

The synthesis of a compound library based on this scaffold could involve a combinatorial approach, where different building blocks are systematically combined to generate a large number of distinct products. For instance, the primary alcohol could be reacted with a library of carboxylic acids to produce a diverse set of esters.

Alternatively, the aryl halides offer opportunities for parallel synthesis using cross-coupling reactions. A library of boronic acids could be coupled to the bromine position via Suzuki coupling, while a different set of nucleophiles could be used to displace the chlorine atom under specific conditions. This would result in a library of compounds with diverse substituents on the aromatic ring. The synthesis of such derivatives contributes to the expansion of chemical libraries, providing researchers with valuable tools for exploring new avenues in chemical synthesis and materials science.

Table 3: Potential Diversification Points for Compound Library Synthesis

Functional Group Reaction Type Potential Building Blocks
Primary Alcohol Esterification, Etherification Library of carboxylic acids, Library of alkyl halides
Bromo Substituent Suzuki Coupling, Sonogashira Coupling Library of boronic acids, Library of terminal alkynes
Chloro Substituent Nucleophilic Aromatic Substitution Library of amines, thiols, or alcohols

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-bromo-4-chlorophenyl)ethan-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a chlorophenyl precursor or reduction of a corresponding ketone (e.g., 1-(3-bromo-4-chlorophenyl)ethanone). For bromination, controlled addition of brominating agents (e.g., HBr or NBS) under inert conditions is critical to avoid over-bromination. Reduction of the ketone using NaBH₄ or LiAlH₄ in anhydrous THF/EtOH at 0–25°C achieves the alcohol with >80% yield. Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products like diastereomers or dehalogenated byproducts .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the ethanol moiety (δ ~3.6–3.8 ppm for CH₂OH and δ ~1.8 ppm for OH) and aromatic protons (δ ~7.2–7.5 ppm). Mass spectrometry (HRMS) verifies the molecular ion peak (expected m/z ~263.93 for C₈H₈BrClO). Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : The compound is moderately polar; recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C yields high-purity crystals. Slow cooling minimizes solvent inclusion. For hygroscopic batches, anhydrous diethyl ether with molecular sieves is recommended .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

  • Methodological Answer : Chiral separation via HPLC using a Chiralpak IA or IB column (hexane/isopropanol 90:10, 1 mL/min flow rate) resolves enantiomers. For preparative-scale resolution, enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B) in tert-butyl methyl ether selectively acetylates one enantiomer, enabling separation .

Q. What strategies mitigate competing side reactions (e.g., elimination or halogen migration) during functionalization of this compound?

  • Methodological Answer : Halogen migration is minimized by avoiding strong acids/bases. For oxidation to the ketone, use PCC in dichloromethane instead of CrO₃, which can induce bromine displacement. For esterification, mild reagents like DCC/DMAP in DCM prevent β-elimination. Reaction monitoring via in situ IR (C=O stretch at ~1700 cm⁻¹) ensures controlled progression .

Q. How do steric and electronic effects of the 3-bromo-4-chlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing Cl and Br substituents activate the phenyl ring toward electrophilic substitution but deactivate the ethanol moiety. In SN2 reactions, the bulky aryl group hinders backside attack, favoring elimination. Computational modeling (DFT at B3LYP/6-31G*) predicts activation barriers and guides solvent selection (e.g., DMF enhances nucleophilicity) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

  • Methodological Answer : Discrepancies in proton coupling constants (e.g., J values for diastereotopic CH₂OH protons) arise from dynamic effects in solution. Single-crystal X-ray diffraction (using SHELX software ) provides definitive stereochemistry. For NMR ambiguities, variable-temperature NMR (VT-NMR) or NOESY experiments clarify conformational dynamics .

Biological and Interaction Studies

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound?

  • Methodological Answer : Use fluorescence-based enzyme assays (e.g., cytochrome P450 inhibition via CYP3A4 luminescent substrates) with IC₅₀ determination. Molecular docking (AutoDock Vina) predicts binding to active sites, validated by surface plasmon resonance (SPR) to measure real-time affinity (KD values). Halogen bonding from Br/Cl enhances target engagement, as seen in kinase inhibition studies .

Q. How does the compound’s logP value affect its membrane permeability in cell-based studies?

  • Methodological Answer : Experimental logP (octanol/water) is ~2.8, indicating moderate hydrophobicity. For improved cellular uptake, formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility. Parallel artificial membrane permeability assays (PAMPA) correlate with Caco-2 monolayer permeability data .

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